
3-Pyridinemethanol,a-2-thiazolyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinemethanol,a-2-thiazolyl- is a compound that combines a pyridine ring with a thiazole ring, connected through a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinemethanol,a-2-thiazolyl- can be achieved through various methods. One common approach involves the photoelectrocatalytic oxidation of 3-pyridinemethanol to 3-pyridinemethanal using TiO2 nanotubes as a photoanode . The reaction conditions include the use of ethylene glycol, Na2SO4, and an applied potential. The reaction activity and product selectivities are influenced by factors such as nanotube morphology, applied potential, Na2SO4 concentration, stirring speed, and pH .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial for achieving high yields and selectivity in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinemethanol,a-2-thiazolyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can undergo aerobic photo-oxidation in the presence of catalytic amounts of hydrobromic acid to form nicotinic acid .
Common Reagents and Conditions
Common reagents used in these reactions include hydrobromic acid, TiO2 nanotubes, and various solvents such as ethylene glycol. The reaction conditions, such as temperature, pH, and stirring speed, play a significant role in determining the reaction outcomes .
Major Products
The major products formed from these reactions include 3-pyridinemethanal and nicotinic acid. These products have significant applications in various fields, including medicine and industry .
Aplicaciones Científicas De Investigación
3-Pyridinemethanol,a-2-thiazolyl- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Pyridinemethanol,a-2-thiazolyl- involves its interaction with specific molecular targets and pathways. For example, it can inhibit tyrosinase catalytic activity, leading to reduced melanin biosynthesis in normal human epidermal melanocytes . This inhibition occurs through the ubiquitin-dependent proteasome pathway, which accelerates tyrosinase degradation .
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridinemethanol: An aromatic primary alcohol that serves as a key moiety in many bio-active and industrially important compounds.
1-Phenyl-3-(2-thiazolyl)-2-thiourea: A compound known for its inhibitory effects on tyrosinase catalytic activity and its potential use as a depigmentation agent.
Uniqueness
3-Pyridinemethanol,a-2-thiazolyl- is unique due to its combined pyridine and thiazole rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.
Propiedades
Número CAS |
1011-28-5 |
|---|---|
Fórmula molecular |
C9H8N2OS |
Peso molecular |
192.24 g/mol |
Nombre IUPAC |
pyridin-3-yl(1,3-thiazol-2-yl)methanol |
InChI |
InChI=1S/C9H8N2OS/c12-8(9-11-4-5-13-9)7-2-1-3-10-6-7/h1-6,8,12H |
Clave InChI |
SZXIESCSFKZZMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C(C2=NC=CS2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate](/img/structure/B14035608.png)

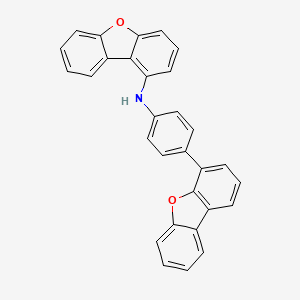
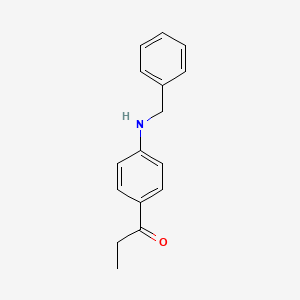
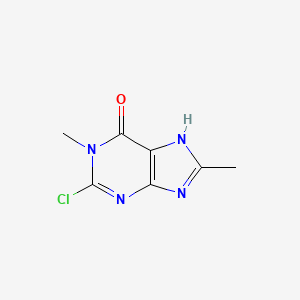
![endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl amine racemate](/img/structure/B14035626.png)
![4-(3,4-Dichlorophenyl)octahydro-1H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B14035633.png)

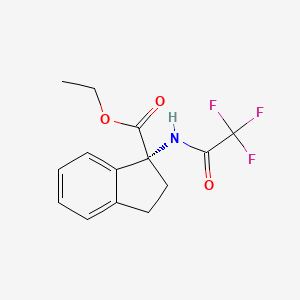
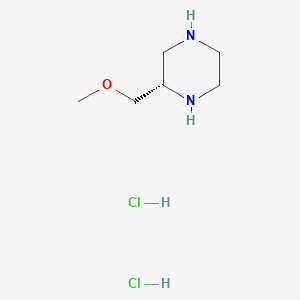

![Methyl 4-(6-chloroimidazo[1,2-b]pyridazin-3-yl)benzoate](/img/structure/B14035655.png)
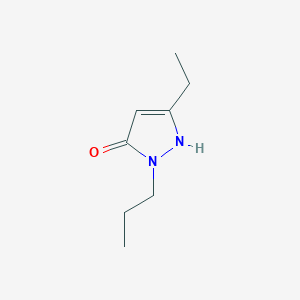
![1-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)ethan-1-one](/img/structure/B14035671.png)
